



# Application Notes and Protocols for INT230-6 in Combination with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML230     |           |
| Cat. No.:            | B15623331 | Get Quote |

Disclaimer: The compound "ML230" as a chemotherapy agent could not be definitively identified in scientific literature. Initial searches indicate that "ML230" is the designation for a laboratory instrument. Based on the context of the user's request, this document focuses on INT230-6, a promising investigational drug with a similar numerical designation that is being evaluated in combination with other cancer therapies.

For Researchers, Scientists, and Drug Development Professionals

### Introduction

INT230-6 is an investigational intratumoral cancer therapy designed to enhance the efficacy of chemotherapy and immunotherapy. It is a formulation composed of two potent, established anti-cancer agents, cisplatin and vinblastine, combined with a proprietary penetration enhancer molecule, 8-((2-hydroxybenzoyl)amino)octanoate (SHAO).[1][2][3] This unique formulation is designed for direct injection into solid tumors. The SHAO component facilitates the dispersion of the cytotoxic agents throughout the tumor mass and enhances their diffusion into cancer cells.[1][4] This localized delivery mechanism aims to maximize the anti-tumor effects while minimizing systemic toxicity.[1][3]

The mechanism of action of INT230-6 is twofold. Firstly, it induces direct cancer cell death through the cytotoxic actions of cisplatin and vinblastine.[3][4] Secondly, this localized cell death is believed to trigger a systemic anti-tumor immune response.[4][5] The release of tumor antigens from the dying cancer cells can activate the host's immune system, leading to the



generation of tumor-specific T cells that can then target and eliminate cancer cells throughout the body, a phenomenon known as an abscopal effect.[5][6]

INT230-6 is currently being investigated in clinical trials both as a monotherapy and in combination with immune checkpoint inhibitors like ipilimumab for various solid tumors, including sarcoma and breast cancer.[3][7]

### **Data Presentation**

While specific in vitro IC50 values for the complete INT230-6 formulation are not readily available in the public domain, the cytotoxic components, cisplatin and vinblastine, are well-characterized. The following tables provide illustrative quantitative data on the effects of these agents on cancer cell lines.

Table 1: Illustrative Cell Viability Data for Cisplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type                   | Cisplatin IC50 (μM) | Exposure Time<br>(hours) |
|-----------|-------------------------------|---------------------|--------------------------|
| PC9       | Non-Small Cell Lung<br>Cancer | ~10                 | 72                       |
| UBOC1     | Auditory Cells                | ~7                  | 24                       |
| HK2       | Renal Cells                   | ~15                 | 24                       |
| SH-SY5Y   | Neuronal Cells                | ~3.5                | 24                       |

Note: Data is compiled from various sources for illustrative purposes.[8] Actual IC50 values can vary depending on the specific experimental conditions.

Table 2: Illustrative Apoptosis Induction by Cisplatin in Cancer Cells



| Cell Line | Treatment                       | % Apoptotic Cells<br>(Annexin V+) | Method           |
|-----------|---------------------------------|-----------------------------------|------------------|
| PC9       | 200 nM Cisplatin<br>(72h)       | Increased (dose-<br>dependent)    | Flow Cytometry   |
| MCF-7     | Cisplatin + β-catenin silencing | Significantly Increased           | Hoechst Staining |

Note: This table provides a qualitative and semi-quantitative representation of apoptosis induction.[9][10] Specific percentages can be highly variable.

Table 3: Preclinical and Clinical Efficacy of INT230-6

| Study Type              | Cancer Model                                          | Treatment                | Key Findings                                                                  | Reference |
|-------------------------|-------------------------------------------------------|--------------------------|-------------------------------------------------------------------------------|-----------|
| Preclinical (in vivo)   | Murine Colon26<br>Tumors                              | INT230-6                 | 100% tumor regression from baseline, up to 90% complete response.[4]          |           |
| Preclinical (in vivo)   | Murine Malignant<br>Peripheral Nerve<br>Sheath Tumors | INT230-6                 | 100% complete<br>response at 21<br>days in the<br>treated group<br>(n=5).[11] |           |
| Clinical (Phase 1/2)    | Refractory Soft<br>Tissue Sarcoma                     | INT230-6<br>Monotherapy  | Disease Control<br>Rate: 93.3% at 2<br>months.[3]                             |           |
| Clinical (Phase<br>1/2) | Refractory Soft<br>Tissue Sarcoma                     | INT230-6 +<br>Ipilimumab | Disease Control<br>Rate: 86% at 2<br>months.                                  | _         |

## Signaling Pathways and Experimental Workflows Signaling Pathway of INT230-6 Action



## Methodological & Application

Check Availability & Pricing

The dual mechanism of action of INT230-6 involves direct cytotoxicity and subsequent immune activation. The cytotoxic components, cisplatin and vinblastine, induce apoptosis through distinct signaling pathways. This is followed by an immune cascade initiated by the release of tumor antigens.





Click to download full resolution via product page

Caption: Mechanism of action of INT230-6.



## **Experimental Workflow for Evaluating INT230-6 in Combination with Chemotherapy**

This workflow outlines the key in vitro experiments to assess the efficacy of INT230-6 in combination with another chemotherapeutic agent.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. intensitytherapeutics.com [intensitytherapeutics.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Intensity Therapeutics Presents INT230-6 Phase 1/2 Data in Sarcoma and an Overview of its Ongoing Global Randomized Phase 3 Sarcoma Trial ("INVINCIBLE-3 Study") in a Late-Breaking Session at the 2024 Annual Connective Tissue Oncology Society Meeting (CTOS) [prnewswire.com]
- 4. Intratumorally delivered formulation, INT230-6, containing potent anticancer agents induces protective T cell immunity and memory PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Intensity Therapeutics to Present Preliminary Data from [globenewswire.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Cisplatin-induced apoptosis in auditory, renal, and neuronal cells is associated with nitration and downregulation of LMO4 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion PMC [pmc.ncbi.nlm.nih.gov]
- 11. intensitytherapeutics.com [intensitytherapeutics.com]
- To cite this document: BenchChem. [Application Notes and Protocols for INT230-6 in Combination with Chemotherapy Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623331#ml230-in-combination-with-chemotherapy-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com